Functional Selectivity: Full NOP Agonism vs. SR14150's Partial NOP/MOR Agonism
SR16835 is a full agonist at the NOP receptor and has low efficacy at μ receptors. In contrast, SR14150 is a partial agonist at both the NOP and μ-opioid receptors [1]. This functional distinction is a primary driver of their divergent in vivo pharmacology. SR16835's full NOP agonism is crucial for its efficacy in chronic pain models and sleep regulation, whereas SR14150's partial agonism is linked to its analgesic activity in acute pain tests.
| Evidence Dimension | Functional activity at NOP and μ-opioid receptors |
|---|---|
| Target Compound Data | Full agonist at NOP receptor; Low efficacy (partial agonist) at μ receptor |
| Comparator Or Baseline | SR14150: Partial agonist at both NOP and μ-opioid receptors |
| Quantified Difference | Qualitative difference in agonist efficacy (full vs. partial) |
| Conditions | [(35)S]guanosine 5'-O-(3-thiotriphosphate) assay in vitro |
Why This Matters
This functional difference dictates the compound's primary signaling outcome, determining its suitability for specific disease models (e.g., chronic vs. acute pain) and research objectives.
- [1] Khroyan, T. V., et al. (2011). J Pharmacol Exp Ther. 339(2):687-93. View Source
